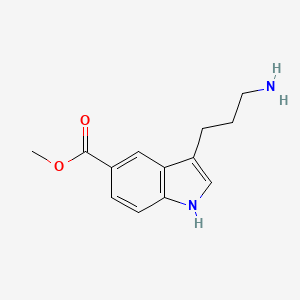
methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate
描述
Methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and animals This compound is characterized by the presence of an indole core substituted with a methyl ester group at the 5-position and an aminopropyl group at the 3-position
属性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC 名称 |
methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-17-13(16)9-4-5-12-11(7-9)10(8-15-12)3-2-6-14/h4-5,7-8,15H,2-3,6,14H2,1H3 |
InChI 键 |
AUENRBJHFYRCNJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2CCCN |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available indole or synthesized via Fischer indole synthesis.
Functional Group Introduction: The 5-position of the indole ring is functionalized with a carboxylate group through a Friedel-Crafts acylation reaction, followed by esterification to introduce the methyl ester group.
Aminopropyl Substitution: The 3-position of the indole ring is then substituted with an aminopropyl group through a nucleophilic substitution reaction using 3-bromopropylamine as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Alcohols or primary amines.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of novel indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials, including dyes and pigments.
作用机制
The mechanism of action of methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This can lead to modulation of enzyme activity, receptor binding, and signal transduction pathways, ultimately resulting in its observed biological effects.
相似化合物的比较
Similar Compounds
3-Aminopropyltriethoxysilane: Similar in structure but contains a triethoxysilane group instead of an indole core.
N-Methyl-3-aminopropyltrimethoxysilane: Contains a trimethoxysilane group and a methyl group on the nitrogen atom.
Uniqueness
Methyl 3-(3-aminopropyl)-1H-indole-5-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties. The presence of both the methyl ester and aminopropyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


